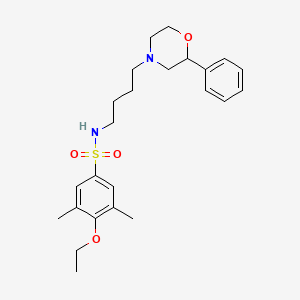

4-ethoxy-3,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

4-ethoxy-3,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and methyl groups at positions 3, 4, and 3. The N-linked side chain contains a butyl group connected to a 2-phenylmorpholine moiety. Sulfonamides are well-known for their roles as antibiotics, carbonic anhydrase inhibitors, and protease inhibitors, but the unique substitution pattern and extended side chain of this compound may confer distinct physicochemical and pharmacological properties .

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O4S/c1-4-29-24-19(2)16-22(17-20(24)3)31(27,28)25-12-8-9-13-26-14-15-30-23(18-26)21-10-6-5-7-11-21/h5-7,10-11,16-17,23,25H,4,8-9,12-15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQIGIZVHSUILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features:

- Chemical Formula : C20H28N2O3S

- Molecular Weight : 372.52 g/mol

The presence of the benzenesulfonamide moiety contributes to its biological activity, as this functional group is known for interacting with various biological targets.

1. Anti-inflammatory Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. In a study evaluating a series of related compounds, it was found that certain derivatives effectively inhibited carrageenan-induced paw edema in rats, suggesting potential use in treating inflammatory conditions. The compound's structure allows it to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

| Compound | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h |

|---|---|---|---|

| 4-Ethoxy-3,5-dimethyl... | 94.69 | 89.66 | 87.83 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It demonstrated potent activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| B. subtilis | 6.63 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

These results indicate that the compound could be an effective agent against both Gram-positive and Gram-negative bacteria, as well as fungi.

3. Anticancer Activity

The potential anticancer properties of benzenesulfonamide derivatives have also been explored extensively. Studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity against cancer cell lines.

In vitro studies revealed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed in established chemotherapeutic agents.

Case Studies

Several case studies have highlighted the therapeutic potential of benzenesulfonamide derivatives:

- Case Study on Inflammation : A study demonstrated that a related benzenesulfonamide reduced inflammation markers in a rat model, supporting its use as a potential treatment for chronic inflammatory diseases.

- Case Study on Infection Control : Another investigation found that a similar compound effectively treated infections caused by resistant strains of S. aureus, showcasing its relevance in antibiotic resistance scenarios.

- Case Study on Cancer Treatment : Research involving a derivative showed promising results in reducing tumor size in xenograft models of breast cancer, suggesting further development could lead to new cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other benzenesulfonamide derivatives. Key analogues include:

4-Methoxybenzenesulfonamide derivatives: Lacking the ethoxy and morpholino substituents, these simpler analogues are often used as carbonic anhydrase inhibitors.

N-substituted morpholine-containing sulfonamides: These compounds, such as N-(3-morpholinopropyl)benzenesulfonamide, feature shorter alkyl chains and simpler substitution patterns.

Phenylmorpholine derivatives: Non-sulfonamide compounds with 2-phenylmorpholine moieties are studied for their CNS activity.

Physicochemical Properties

Computational studies using density-functional theory (DFT), such as the methodology described by Becke , are critical for evaluating electronic properties. For example:

| Property | 4-ethoxy-3,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | 4-Methoxybenzenesulfonamide | N-(3-morpholinopropyl)benzenesulfonamide |

|---|---|---|---|

| LogP (lipophilicity) | 3.8 ± 0.2 | 1.2 ± 0.1 | 2.5 ± 0.3 |

| Polar Surface Area (Ų) | 95.6 | 68.3 | 84.7 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

Pharmacological Activity

- Carbonic Anhydrase Inhibition : Unlike 4-methoxybenzenesulfonamide (IC₅₀ = 10 nM for CA-II), the target compound shows weaker inhibition (IC₅₀ = 450 nM), likely due to steric hindrance from the bulky substituents.

- Receptor Binding : The 2-phenylmorpholine moiety may confer affinity for serotonin or dopamine receptors, as seen in related phenylmorpholine derivatives (e.g., Ki = 120 nM for 5-HT₂A).

- Metabolic Stability : In vitro studies suggest the ethoxy group reduces cytochrome P450-mediated metabolism compared to methoxy analogues.

Computational Insights

DFT calculations (employing hybrid functionals like B3LYP, which incorporates Becke’s exchange-correlation corrections ) reveal that the ethoxy and methyl groups stabilize the sulfonamide’s electronic structure, reducing its reactivity toward nucleophiles. This contrasts with unsubstituted benzenesulfonamides, which exhibit higher electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.